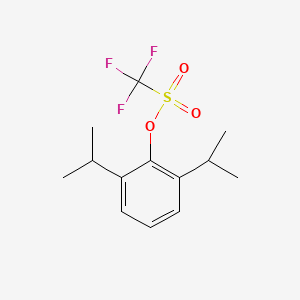

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate

Description

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is a sulfonate ester characterized by a phenyl ring substituted with two isopropyl groups at the 2- and 6-positions and a trifluoromethanesulfonate (-SO₃CF₃) group at the 1-position. The molecular formula is C₁₃H₁₇F₃O₃S, with a molecular weight of approximately 296.07 g/mol. This compound is notable for its steric hindrance due to the bulky isopropyl substituents, which influence its reactivity and stability. Trifluoromethanesulfonate esters are widely employed in organic synthesis as leaving groups, catalysts, or intermediates, with substituent effects dictating their utility in specific reactions .

Properties

CAS No. |

60319-08-6 |

|---|---|

Molecular Formula |

C13H17F3O3S |

Molecular Weight |

310.33 g/mol |

IUPAC Name |

[2,6-di(propan-2-yl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C13H17F3O3S/c1-8(2)10-6-5-7-11(9(3)4)12(10)19-20(17,18)13(14,15)16/h5-9H,1-4H3 |

InChI Key |

FOSSLYBBPRSITJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-Di(propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The general reaction scheme is as follows:

2,6-Di(propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate+HF

Industrial Production Methods

In an industrial setting, the production of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is primarily involved in nucleophilic substitution reactions due to the presence of the triflate group. It can undergo various types of reactions, including:

Nucleophilic Substitution (S_N1 and S_N2): The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.

Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an arylamine, while reaction with an alcohol would produce an aryl ether.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is used as a precursor in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through the introduction of aryl groups. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicinal chemistry, derivatives of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate are explored for their potential therapeutic properties

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the production of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the phenyl ring towards nucleophilic attack. The triflate group, being a strong electron-withdrawing group, increases the electrophilicity of the phenyl ring, facilitating the nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate with two positional isomers of trifluoromethyl-substituted phenyl trifluoromethanesulfonates ():

Key Comparative Analysis:

Substituent Electronic Effects :

- The isopropyl groups in the target compound are electron-donating, which reduces the electrophilicity of the sulfonate group, making it a less reactive leaving group compared to trifluoromethyl-substituted analogs. In contrast, the trifluoromethyl groups in the isomers () are strongly electron-withdrawing, stabilizing the sulfonate group and enhancing its leaving ability in nucleophilic substitutions .

This contrasts with the 2-trifluoromethyl isomer, where steric hindrance is moderate, and the 3-trifluoromethyl isomer, which has minimal steric interference .

Applications :

- The target compound’s steric bulk may favor applications requiring controlled reactivity, such as in sterically demanding coupling reactions or as a protective group. The trifluoromethyl analogs are more suited for high-yield displacement reactions (e.g., SN2 mechanisms) or catalysis .

Synthetic Considerations :

- Synthesis of the target compound likely requires optimized conditions to overcome steric challenges, similar to methods described for silyl triflates (e.g., use of anhydrous solvents and inert atmospheres, as seen in ) .

Research Findings and Implications

- Reactivity Trends : The trifluoromethyl-substituted isomers exhibit faster reaction kinetics in leaving-group-mediated transformations, whereas the target compound’s reactivity is tempered by steric and electronic factors.

- Thermal Stability : The bulky isopropyl groups in the target compound may enhance thermal stability compared to trifluoromethyl analogs, though direct data are needed for confirmation.

- Industrial Use : Trifluoromethanesulfonates with electron-withdrawing groups are preferred in pharmaceutical synthesis (e.g., ’s use of tert-butyldimethylsilyl trifluoromethanesulfonate in drug intermediates), while the target compound’s niche may lie in specialized materials science .

Biological Activity

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate, commonly referred to as a triflate, is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure features a trifluoromethanesulfonate group, which is known for enhancing the reactivity of organic substrates. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is C14H15F3O3S. It has a molecular weight of 320.33 g/mol. The presence of the trifluoromethanesulfonate group significantly influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15F3O3S |

| Molecular Weight | 320.33 g/mol |

| IUPAC Name | 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate |

| CAS Number | 60319-08-6 |

The biological activity of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate primarily stems from its ability to act as a leaving group in nucleophilic substitution reactions. This property allows it to modify proteins and other biomolecules, potentially leading to changes in their activity. The triflate group can enhance the electrophilicity of adjacent carbon atoms, facilitating reactions with nucleophiles such as amino acids in proteins.

Antimicrobial Properties

Recent studies have indicated that compounds containing triflate groups exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Triflates have been investigated for their potential anticancer properties. Research suggests that they may inhibit specific enzymes involved in cancer cell proliferation. For example, studies involving similar compounds have shown that they can effectively inhibit the activity of kinases, which play a crucial role in cell signaling and growth.

Case Studies

- Toxicological Assessment : A study focused on the toxicological effects of 2,6-Di(propan-2-yl)phenol (a related compound) demonstrated significant accumulation in various tissues following administration in animal models. This raises concerns about the potential toxicity of its derivatives, including the triflate form .

- Pharmacokinetics : In experiments involving Wistar rats, researchers administered high doses of related compounds to assess distribution and metabolism. Results indicated that significant amounts were found in the stomach and heart tissues, suggesting that similar behavior might be expected for 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate .

- Enzyme Inhibition Studies : Investigations into the inhibitory effects of triflate-containing compounds on various enzymes revealed promising results in terms of potency and selectivity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.